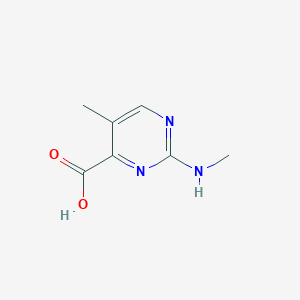
5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylamino-4-methylpyrimidine with a carboxylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it may inhibit enzymes involved in DNA replication or repair, making it a potential candidate for anticancer drugs .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylamino-4-methylpyrimidine-5-carboxylic acid
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylate
- 4-Methyl-2-(methylthio)pyrimidine-5-carboxylate
Uniqueness
5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group at the 2-position and carboxylic acid group at the 4-position make it a versatile intermediate for further chemical modifications. This compound’s unique structure allows it to interact with different molecular targets, making it valuable for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
5-methyl-2-(methylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-9-7(8-2)10-5(4)6(11)12/h3H,1-2H3,(H,11,12)(H,8,9,10) |
InChI Key |
RGJONCHGRPWNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


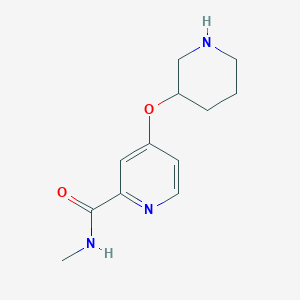
![1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248307.png)

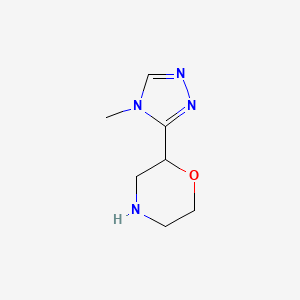

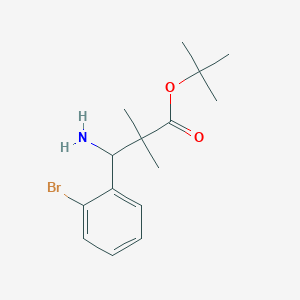
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13248343.png)
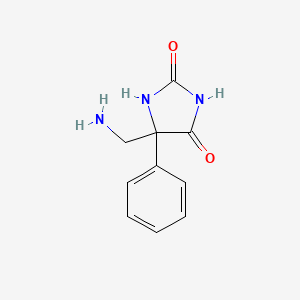


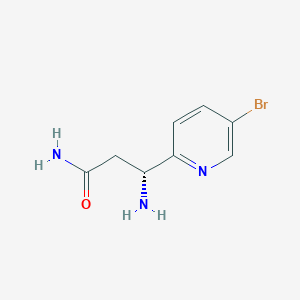
![2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B13248366.png)
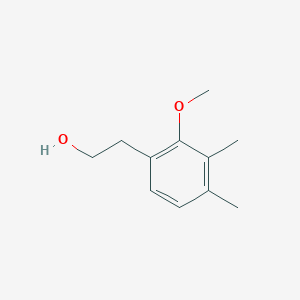
![2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline](/img/structure/B13248393.png)
